(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate

Analytical Chemistry Formulation Science Lipidomics

(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate, commonly referred to as EPA methyl ester (CAS 2734-47-6), is the methyl ester derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). With the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol, this compound is a neutral, lipid-soluble form of EPA that is widely employed as a certified reference standard for the identification and quantification of fatty acids in complex biological matrices such as microalgal oils, fish oils, and biodiesel.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
Cat. No. B12443542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3
InChIKeyQWDCYFDDFPWISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate: The EPA Methyl Ester Standard


(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate, commonly referred to as EPA methyl ester (CAS 2734-47-6), is the methyl ester derivative of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). With the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol, this compound is a neutral, lipid-soluble form of EPA that is widely employed as a certified reference standard for the identification and quantification of fatty acids in complex biological matrices such as microalgal oils, fish oils, and biodiesel . Unlike the free acid form (EPA, CAS 10417-94-4), the methyl ester exhibits distinct physicochemical properties — including a markedly lower melting point (−90.6 °C) , a boiling point of approximately 402.8 °C at 760 mmHg , and a logP of approximately 6.79 — that directly influence its handling, formulation, and analytical utility.

Why EPA Methyl Ester Cannot Be Simply Swapped with the Free Acid or Ethyl Ester


Procurement decisions involving EPA-derived compounds often assume functional equivalence among the free acid, methyl ester, and ethyl ester forms. However, this assumption neglects critical differences in solubility, stability, analytical compatibility, and physical state that have meaningful consequences for experimental reproducibility and industrial process performance. For example, EPA methyl ester demonstrates 1.67‑fold higher solubility in DMSO and ethanol compared to the free acid , superior resistance to peroxidation during storage , and is the mandatory derivatization form for gas chromatographic (GC) fatty acid analysis — a workflow to which the free acid and ethyl ester are not directly compatible without additional chemical conversion steps . Substituting one form for another without accounting for these property gaps can lead to quantification errors, increased oxidation during processing, or failed downstream reactions.

Head-to-Head Quantitative Evidence: EPA Methyl Ester vs. Closest Analogs


Organic Solvent Solubility: EPA Methyl Ester vs. Free Acid (DMSO and Ethanol)

EPA methyl ester exhibits significantly higher solubility in common organic solvents than the free acid form. Specifically, in DMSO, the methyl ester reaches 100 mg/mL, whereas the free acid saturates at only 60 mg/mL . In ethanol, a similar 1.67‑fold difference is observed (100 vs. 60 mg/mL) . This quantitative gap translates into a directly measurable advantage when preparing concentrated stock solutions for in vitro assays or chromatographic reference standards.

Analytical Chemistry Formulation Science Lipidomics

Oxidative Stability During Storage: Methyl EPA vs. Free EPA

In a controlled study comparing the peroxidation of EPA and its methyl ester under identical storage conditions, the methyl ester consistently demonstrated higher oxidative stability. Peroxidation was evaluated by peroxide value (spectrophotometric iodine absorption method), conjugated diene absorbance, and percentage loss of fatty acid. The methyl ester exhibited slower peroxide accumulation and required less antioxidant supplementation to maintain stability, particularly at 25 °C without hexane .

Lipid Oxidation Stability Testing Bioprocessing

Melting Point: EPA Methyl Ester vs. Free Acid — A 36 °C Differential

The methyl ester of EPA possesses a melting point of −90.6 °C , whereas the free acid melts at approximately −54 °C . This 36 °C difference in melting point means the methyl ester remains a free-flowing liquid at temperatures where the free acid may begin to solidify or become highly viscous, directly affecting handling, aliquoting accuracy, and compatibility with low-temperature storage and reaction conditions.

Physical Chemistry Cold-Chain Logistics Formulation Development

Analytical Suitability: Pre-formed Methyl Ester vs. Free Acid Requiring Derivatization

GC-based fatty acid analysis mandates derivatization of free fatty acids to their corresponding methyl esters (FAMEs) prior to injection . The use of pre-formed EPA methyl ester as a calibration standard eliminates the derivatization step for the standard itself, removing a source of variability (typically 3–15% CV depending on esterification method) . In contrast, the free acid or ethyl ester cannot be directly used as a GC calibration standard without additional chemical conversion. The FAME database, containing over 240 spectra and structures including EPA methyl ester, provides verified linear retention indices (LRI) and Kovats retention indices for unambiguous identification, a resource unavailable for the free acid or ethyl ester forms in the same standardized format .

Gas Chromatography Fatty Acid Profiling Reference Standards

Optimal Application Scenarios Where EPA Methyl Ester Demonstrates Measurable Advantage


Certified Reference Standard for GC-FID/MS Fatty Acid Profiling in Microalgal and Fish Oils

When quantifying EPA content in microalgal biomass (e.g., Nannochloropsis, Phaeodactylum) or fish oils for nutritional labeling, biodiesel quality control, or research, EPA methyl ester serves as the primary calibration standard. Its ≥98% certified purity and direct compatibility with FAME-specific GC columns eliminate the need for in-house derivatization of the standard, reducing method variability by 3–15% compared to protocols that derivative free EPA on-demand . The compound's verified linear retention index in the Wiley FAME database further ensures unambiguous peak identification across laboratories .

High-Concentration Stock Solution Preparation for In Vitro and Cell-Based Assays

For studies requiring concentrated EPA doses (e.g., anti-inflammatory assays, resolvin precursor studies), the 1.67‑fold higher solubility of EPA methyl ester in DMSO and ethanol compared to the free acid enables the preparation of 100 mg/mL stock solutions. This reduces the DMSO concentration in final treatment media — a critical factor for minimizing solvent cytotoxicity in sensitive primary cell cultures — and simplifies serial dilution workflows.

Long-Term Biobanking and Stability-Sensitive Lipidomics Studies

In lipidomics repositories where EPA-containing lipid fractions must be stored for extended periods (months to years), the methyl ester form's superior oxidative stability translates into reduced freezer footprint. Its −90.6 °C melting point ensures the compound remains a homogeneous liquid at standard −20 °C and −80 °C storage temperatures , eliminating the need for pre-aliquoting warming steps that can accelerate degradation of oxidation-prone polyunsaturated fatty acids.

Biodiesel and Biofuel Formulation Research

In studies evaluating algae-derived biodiesel, EPA methyl ester is analyzed directly as a FAME component. Its defined boiling point (402.8 °C at 760 mmHg) and cetane-related combustion properties are directly relevant to fuel performance metrics. Using the pre-formed methyl ester as a reference ensures accurate quantification of the EPA-derived FAME fraction, which directly correlates with oxidative stability parameters and ignition quality indices critical for ASTM D6751 or EN 14214 compliance testing.

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